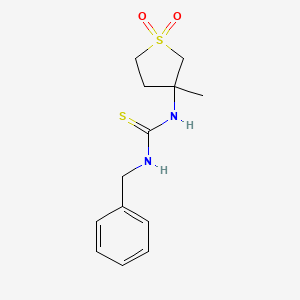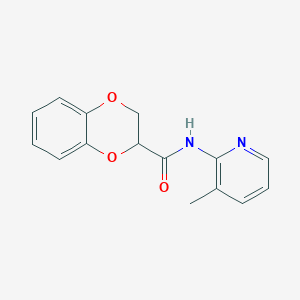![molecular formula C14H17NO6S B3958774 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B3958774.png)
3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid
Übersicht
Beschreibung
3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid, also known as CAPS, is an organic compound used in scientific research as a buffer solution. It is a zwitterionic molecule that helps to maintain a stable pH in biological and biochemical experiments. CAPS has gained popularity in the scientific community due to its ability to buffer at a higher pH range than other commonly used buffers like Tris and HEPES.
Wirkmechanismus
3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid functions as a buffer solution by accepting or donating protons to maintain a stable pH in a given solution. It has a pKa value of 10.4, which makes it an effective buffer at a pH range of 9.7-11.1.
Biochemical and Physiological Effects:
3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid has been shown to have no significant effects on biochemical or physiological processes in vitro. It is non-toxic and does not interfere with enzyme activity or protein function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is its ability to buffer at a higher pH range than other commonly used buffers. This makes it ideal for experiments that require a stable pH in a basic environment. 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is also highly soluble in water, which makes it easy to prepare and use in experiments.
One limitation of 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is its high cost compared to other buffer solutions. It is also not effective as a buffer at lower pH ranges, which limits its use in experiments that require a lower pH environment.
Zukünftige Richtungen
Research on 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is ongoing, and there are several potential future directions for its use. One area of interest is the study of membrane proteins, where 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid has shown promise in stabilizing the protein structure. Another potential application is in the development of drug delivery systems, where 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid could be used as a pH-sensitive component to target specific tissues or cells. Additionally, further research could be done to optimize the synthesis method and reduce the cost of 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid.
Wissenschaftliche Forschungsanwendungen
3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is widely used as a buffer solution in various biochemical and molecular biology experiments. It is commonly used in protein purification, enzyme assays, and electrophoresis. 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is also used in the study of membrane proteins, as it can stabilize the protein structure at a higher pH range.
Eigenschaften
IUPAC Name |
4-[[5-[(E)-2-carboxyethenyl]-2-methylphenyl]sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-10-4-5-11(6-7-14(18)19)9-12(10)22(20,21)15-8-2-3-13(16)17/h4-7,9,15H,2-3,8H2,1H3,(H,16,17)(H,18,19)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADYWZNEFPLEOO-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methoxyphenyl)-4-{2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}piperazine](/img/structure/B3958691.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine](/img/structure/B3958699.png)

![N-(4-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3958717.png)
![2-(allylthio)-4-amino-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B3958730.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B3958740.png)

![3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one](/img/structure/B3958749.png)


![ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3958775.png)
![3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3958780.png)
